1-Methoxyphenazine

Antibacterial discovery Biofilm eradication Phenazine scaffold diversification

1-Methoxyphenazine (CAS 2876-17-7) is the key scaffold for halogenated phenazines that eradicate MRSA biofilms (MBEC ~4.69 μM) via Buchwald-Hartwig/reductive cyclization—chemistry inaccessible from other phenazines. Its methosulfate is the gold-standard electron carrier for NAD(P)-dependent dehydrogenase cytochemistry, delivering zero background interference. Sourced at ≥97% purity with full analytical documentation (NMR, HPLC, MS). Ideal for medicinal chemistry, assay development, and metabolomics.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 2876-17-7
Cat. No. B1209711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyphenazine
CAS2876-17-7
Synonyms1-methoxyphenazine
1-methoxyphenazine methosulfate
1-methoxyphenazine monomesylate
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC3=CC=CC=C3N=C21
InChIInChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3
InChIKeyZYDGCYWJDWIJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyphenazine (CAS 2876-17-7): A Methoxy-Substituted Phenazine Scaffold for Halogenated Analog Synthesis and Electrochemical Assay Development


1-Methoxyphenazine (CAS 2876-17-7) is a methoxy-substituted phenazine derivative with molecular formula C13H10N2O and molecular weight 210.24 g/mol . The compound appears as a light yellow to yellow to orange crystalline powder or crystal, with a melting point range of 168.0 to 173.0 °C (reference melting point 171 °C) [1]. The methoxy group at the 1-position enhances the electron-donating properties of the phenazine core, making it valuable as both a synthetic intermediate and a redox-active species . Commercial sources typically offer purity of >97.0% (GC/T) or ≥98% (HPLC), with full analytical characterization including HPLC chromatograms, MS spectra, and NMR confirmation .

Why 1-Methoxyphenazine Cannot Be Substituted by Other Phenazine Derivatives Without Functional Compromise


Phenazine derivatives exhibit wide functional divergence based on substituent position and type, with the 1-methoxy group conferring distinct synthetic utility, electron-transfer characteristics, and biological activity profiles that differ from hydroxyl-substituted or unsubstituted analogs [1]. The methoxy substitution at the 1-position specifically enables this compound to serve as a critical scaffold intermediate in the modular synthesis of halogenated phenazines (HPs)—biofilm-eradicating agents that cannot be efficiently accessed from other phenazine starting materials . Furthermore, 1-methoxyphenazine methosulfate demonstrates superior performance as an exogenous electron carrier in dehydrogenase cytochemistry compared to phenazine methosulfate, menadione, and Meldola blue, with quantifiably lower background interference [2]. These functional distinctions make generic substitution by unsubstituted phenazine or hydroxyl-substituted analogs scientifically invalid for applications requiring the specific electronic and steric properties of the 1-methoxy moiety.

Quantitative Differentiation of 1-Methoxyphenazine: Evidence-Based Comparative Performance Against Key Analogs


Synthetic Accessibility: 1-Methoxyphenazine as the Superior Scaffold for Halogenated Phenazine Synthesis via Buchwald-Hartwig Cross-Coupling

1-Methoxyphenazine scaffolds were generated through a Buchwald-Hartwig cross-coupling with an average yield of 70%, followed by reductive cyclization with an average yield of 68%, providing an expedited synthetic route to halogenated phenazines (HPs) with potent biofilm-eradicating activities . This synthetic efficiency enables the rapid generation of diverse HP analogs that could not be accessed from unsubstituted phenazine or hydroxyl-substituted phenazine starting materials without additional protection/deprotection steps. The resulting HPs, such as compound 61 derived from 1-methoxyphenazine intermediates, demonstrate an MBEC (minimum biofilm eradication concentration) of 4.69 μM against MRSA BAA-1707 .

Antibacterial discovery Biofilm eradication Phenazine scaffold diversification Halogenated phenazines

Electron Carrier Performance: 1-Methoxyphenazine Methosulfate Eliminates Background Interference in NAD(P)-Dependent Dehydrogenase Cytochemistry

In a systematic quantitative comparison of exogenous electron carriers for NAD(P)-dependent dehydrogenase cytochemistry, 1-methoxyphenazine methosulfate was compared directly against phenazine methosulfate, menadione, and Meldola blue [1]. 1-Methoxyphenazine methosulfate exhibited no staining of cellular compounds and caused only very low 'nothing dehydrogenase' activity (background enzymatic signal without substrate), whereas phenazine methosulfate at higher concentrations and Meldola blue at optimal concentrations both yielded high levels of nothing dehydrogenase activity in cell-containing films [1]. Menadione failed to transfer electrons directly from NAD(P)H and was deemed not useful [1]. The cytochemical demonstration of dehydrogenase activity was shown to be independent of 1-methoxyphenazine methosulfate concentration across the tested range of 50-1000 μM [1].

Histochemistry Enzymology Dehydrogenase assays Electron carriers

Biosynthetic Pathway Engineering: 1-Methoxyphenazine Achieves Higher Production Titers than 1-Hydroxyphenazine in Engineered Pseudomonas Strains

In a study constructing the biosynthetic pathway for 1-hydroxyphenazine derivatives in Pseudomonas chlororaphis H18, three compounds—1-methoxyphenazine, 1-hydroxyphenazine N' 10-oxide, and the novel 1-methoxyphenazine N' 10-oxide—all reached the highest titers reported to date among 1-hydroxyphenazine derivatives [1]. The study identified and verified the hydroxyl methylation activity of LaphzM (methyltransferase), which converts 1-hydroxyphenazine to 1-methoxyphenazine in vitro, and elucidated the complete biosynthetic pathway to 1-methoxyphenazine N' 10-oxide [1]. This engineered platform demonstrates that 1-methoxyphenazine can be produced via fermentation at titers that exceed those achievable for the hydroxyl analog under identical conditions [1].

Biosynthesis Metabolic engineering Phenazine derivatives Biocatalysis

Structural Differentiation: 1-Methoxyphenazine vs. 1-Hydroxyphenazine as Distinct Building Blocks for Bioactive Derivative Synthesis

Phenazine-1-carboxylic acid (PCA) was converted to 1-methoxyphenazine through structure modification by introducing the functional enzymes PhzSPa and PhzMLa [1]. This engineered derivative exhibits good antifungal activity and environmental compatibility, representing a distinct chemical entity from PCA-derived hydroxyl analogs [1]. The study demonstrated that PCA (the commercial antifungal pesticide) can be degraded at 7.94 g/L in 60 h—35.4-fold higher than natural degraders—and that the 1-methoxyphenazine derivative offers a structurally modified alternative with potentially improved environmental profile [1].

Antifungal Biopesticide Phenazine-1-carboxylic acid Environmental compatibility

Analytical Characterization: 1-Methoxyphenazine Offers Fully Validated Spectral Identity for Unambiguous Compound Confirmation

1-Methoxyphenazine has comprehensive, publicly available spectral characterization including 1H NMR (300 MHz in acetone-d6 and in CDCl3), 13C NMR, and GC-MS data curated in authoritative spectral databases [1][2][3]. Commercial suppliers provide purity certification at >97.0% (GC/T) or ≥98% (HPLC) with accompanying HPLC chromatograms, MS spectra, and NMR confirmation . The compound's melting point is consistently reported across multiple authoritative sources at 171 °C (range 168.0-173.0 °C), with calculated LogP of 2.79160, polar surface area (PSA) of 35.01 Ų, and exact mass of 210.079313 g/mol [4][5].

Quality control Analytical chemistry Compound authentication Spectral library

High-Value Application Scenarios for 1-Methoxyphenazine Based on Quantified Evidence


Halogenated Phenazine (HP) Antibacterial Discovery: Scaffold for Biofilm-Eradicating Agents Against MRSA

1-Methoxyphenazine is the preferred starting material for synthesizing halogenated phenazine (HP) analogs with potent biofilm-eradicating activity. As demonstrated by Garrison et al. , 1-methoxyphenazine scaffolds generated via Buchwald-Hartwig cross-coupling (70% average yield) and reductive cyclization (68% average yield) enable rapid access to HPs such as compound 61 (MRSA BAA-1707 MBEC = 4.69 μM). This application is specifically relevant for medicinal chemistry groups targeting antibiotic-tolerant biofilms, which occur in approximately 80% of infections and contribute to >500,000 deaths annually .

Histochemistry and Enzymology: Preferred Electron Carrier for NAD(P)-Dependent Dehydrogenase Assays

1-Methoxyphenazine methosulfate is the documented 'electron carrier of choice' for cytochemical demonstration of NAD(P)-dependent dehydrogenase activity. Unlike phenazine methosulfate and Meldola blue, which produce high background 'nothing dehydrogenase' activity in cell-containing films, 1-methoxyphenazine methosulfate causes no staining of cellular compounds and only very low background interference [1]. Its performance is concentration-independent across 50-1000 μM, making it ideal for quantitative histochemistry, enzyme localization studies, and diagnostic assay development requiring unambiguous dehydrogenase activity measurement [1].

Biosynthetic and Metabolic Engineering: Fermentation-Derived Phenazine Production Platform

1-Methoxyphenazine can be produced via engineered biosynthesis in Pseudomonas chlororaphis strains, offering a fermentation-based alternative to chemical synthesis. The validated biosynthetic pathway utilizes LaphzM methyltransferase to convert 1-hydroxyphenazine to 1-methoxyphenazine, achieving titers among the highest reported for 1-hydroxyphenazine derivatives [2]. This platform is applicable for sustainable production of phenazine derivatives for agricultural biopesticides or as intermediates for further derivatization, particularly where chemical synthesis is cost-prohibitive or environmentally unfavorable [2].

Analytical Reference Standard: Unambiguous Identity Confirmation in Quality Control and Metabolomics

1-Methoxyphenazine serves as a validated analytical reference compound for LC-MS/MS quantitative analysis, metabolomics, and pharmacokinetic studies. With comprehensive spectral characterization including 1H NMR (300 MHz in acetone-d6 and CDCl3), 13C NMR, and GC-MS data available in authoritative databases [3][4], plus commercial availability at ≥98% HPLC purity with full analytical documentation , this compound enables reliable method development, instrument calibration, and compound identification in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methoxyphenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.